Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and an ethyl ester group attached to the carboxylate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dichloroaniline and ethyl acetoacetate.
Reaction Steps: The process involves the formation of an intermediate thiazole ring through cyclization reactions.
Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid, and at elevated temperatures.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Halogenated compounds, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated thiazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly as a precursor for drug development. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism by which Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Ethyl 2-(2,4-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with different positions of chlorine atoms on the aniline ring.
Ethyl 2-(3,5-dichloroanilino)acetate: Similar core structure but lacks the thiazole ring.
Uniqueness: Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific arrangement of chlorine atoms and the presence of the thiazole ring, which contributes to its distinct chemical and biological properties.
This compound continues to be a subject of interest in scientific research due to its potential applications and unique characteristics. Further studies are needed to fully understand its properties and mechanisms of action.
Properties
IUPAC Name |
ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)16-13(20-11)17-10-5-8(14)4-9(15)6-10/h4-6H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGZDQMVTSWSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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